Dual APT1/APT2 Inhibition Potency: CAS 1448127-99-8 vs. Selective Inhibitor ML-348
CAS 1448127-99-8 demonstrates dual inhibition of both APT1 (IC50 = 17 nM) and APT2 (IC50 = 30 nM) [1]. In contrast, the commercial comparator ML-348 (GNF-Pf-1127) is a selective APT1 inhibitor (IC50 = 210 nM) with no measurable activity against APT2 . This represents an approximately 12.4-fold greater potency for APT1 and the critical functional distinction of APT2 co-inhibition, which is absent in ML-348.
| Evidence Dimension | Potency against APT1/LYPLA1 and APT2/LYPLA2 |
|---|---|
| Target Compound Data | APT1 IC50 = 17 nM; APT2 IC50 = 30 nM |
| Comparator Or Baseline | ML-348: APT1 IC50 = 210 nM; APT2: no inhibition |
| Quantified Difference | 12.4-fold more potent against APT1; APT2 coverage present vs. absent |
| Conditions | CAS 1448127-99-8: Fluorescence polarization assay, recombinant human APT1 and APT2 (BindingDB/ChEMBL). ML-348: Recombinant human LYPLA1 in vitro enzymatic assay (vendor-reported). |
Why This Matters
For research programs requiring simultaneous blockade of both APT1 and APT2—relevant to comprehensive disruption of the Ras palmitoylation/depalmitoylation cycle—CAS 1448127-99-8 provides dual target engagement in a single molecule, whereas ML-348 can only address APT1-mediated depalmitoylation.
- [1] BindingDB. BDBM50496626 (CHEMBL1903566). Affinity Data: IC50 = 17 nM for human APT1; IC50 = 30 nM for human APT2. University of Michigan, Curated by ChEMBL. View Source
